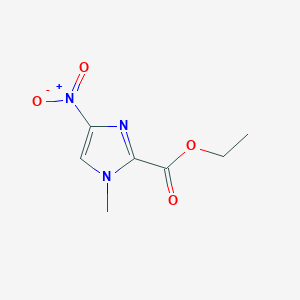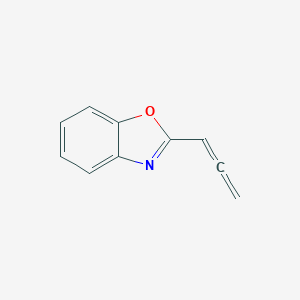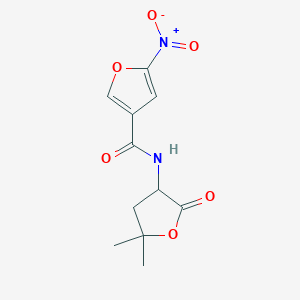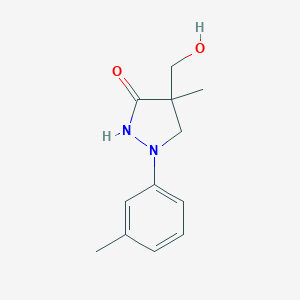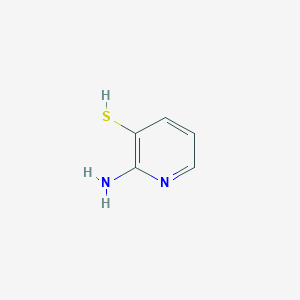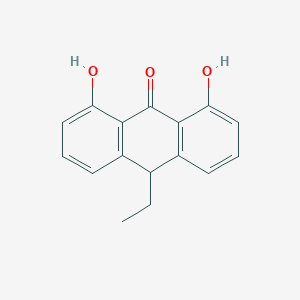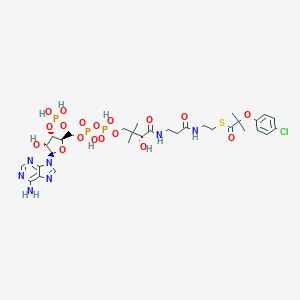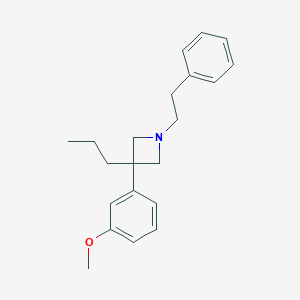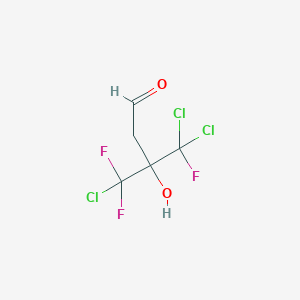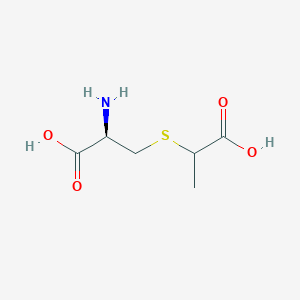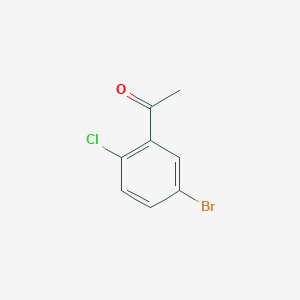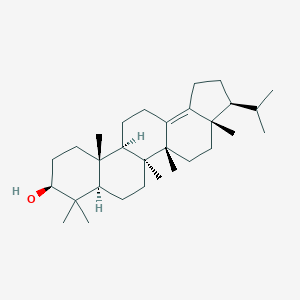
Boehmrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boehmrol is a chemical compound that has been gaining increasing attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of boehmrol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Efectos Bioquímicos Y Fisiológicos
Boehmrol has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. It has also been shown to possess insecticidal and fungicidal properties. In addition, it has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Boehmrol has several advantages for use in lab experiments, including its stability and ease of synthesis. It is also relatively inexpensive compared to other compounds with similar properties. However, one limitation of boehmrol is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
Boehmrol is a promising compound with potential applications in various fields of science. Future research should focus on further elucidating its mechanism of action and exploring its potential use in the treatment of various diseases, including neurodegenerative diseases and cancer. In addition, future research should focus on developing more efficient methods for synthesizing the compound and improving its solubility in water. Finally, boehmrol's potential use as a pesticide and in environmental remediation should be further explored.
Métodos De Síntesis
Boehmrol is a synthetic compound that can be produced through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the use of chemical reactions to produce the compound, while microbial fermentation involves the use of microorganisms to produce the compound. The most commonly used method for synthesizing boehmrol is chemical synthesis, which involves the reaction of 4,4'-biphenyldiol with phosgene to produce the compound.
Aplicaciones Científicas De Investigación
Boehmrol has been extensively studied for its potential applications in various fields of science, including medicine, agriculture, and environmental science. In medicine, boehmrol has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
In agriculture, boehmrol has been shown to possess insecticidal and fungicidal properties, making it a potential candidate for use as a pesticide. It has also been studied for its potential use in improving crop yields and enhancing plant growth.
In environmental science, boehmrol has been studied for its potential use in the removal of pollutants from water and soil. It has also been studied for its potential use in the treatment of wastewater.
Propiedades
Número CAS |
106973-34-6 |
|---|---|
Nombre del producto |
Boehmrol |
Fórmula molecular |
C30H50O |
Peso molecular |
426.7 g/mol |
Nombre IUPAC |
(3S,3aS,5aR,5bS,7aR,9S,11aR,11bR)-3a,5a,5b,8,8,11a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H50O/c1-19(2)20-9-10-21-22-11-12-24-28(6)15-14-25(31)26(3,4)23(28)13-16-30(24,8)29(22,7)18-17-27(20,21)5/h19-20,23-25,31H,9-18H2,1-8H3/t20-,23-,24+,25-,27-,28-,29-,30-/m0/s1 |
Clave InChI |
HJJIKWDBPMITIM-OABUCADMSA-N |
SMILES isomérico |
CC(C)[C@@H]1CCC2=C3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@@]4([C@]3(CC[C@@]12C)C)C)(C)C)O)C |
SMILES |
CC(C)C1CCC2=C3CCC4C5(CCC(C(C5CCC4(C3(CCC12C)C)C)(C)C)O)C |
SMILES canónico |
CC(C)C1CCC2=C3CCC4C5(CCC(C(C5CCC4(C3(CCC12C)C)C)(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



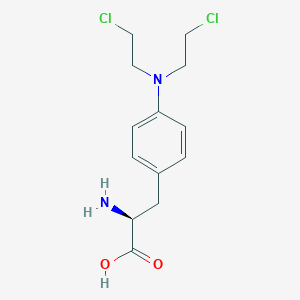
![2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol](/img/structure/B8582.png)
